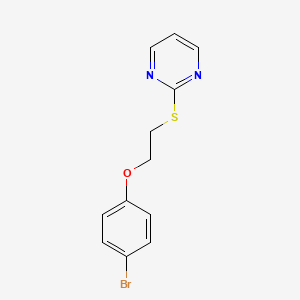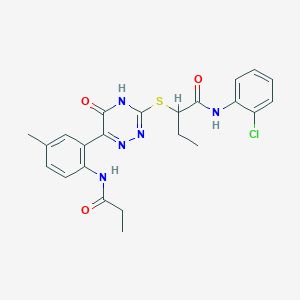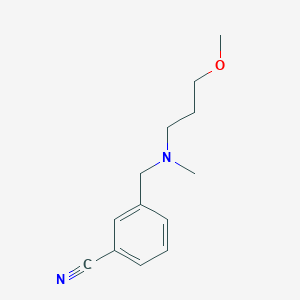
4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid typically involves the formation of the isoxazole ring followed by the attachment of the benzoic acid moiety. One common method is the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid
- 4-((5-Iodoisoxazol-3-yl)methoxy)benzoic acid
- 4-((5-Phenylisoxazol-3-yl)methoxy)benzoic acid
Uniqueness
4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid is unique due to its specific substitution pattern on the isoxazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position of the isoxazole ring can enhance its stability and interaction with molecular targets compared to other derivatives .
Propriétés
Formule moléculaire |
C12H11NO4 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C12H11NO4/c1-8-6-10(13-17-8)7-16-11-4-2-9(3-5-11)12(14)15/h2-6H,7H2,1H3,(H,14,15) |
Clé InChI |
YBCVGHKCKKLVGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)COC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14910661.png)










